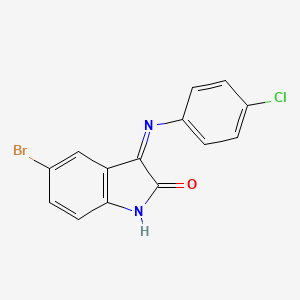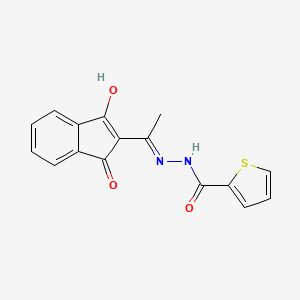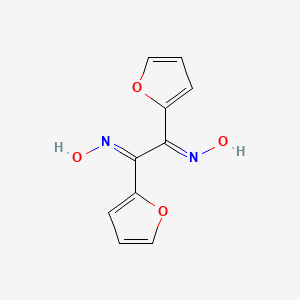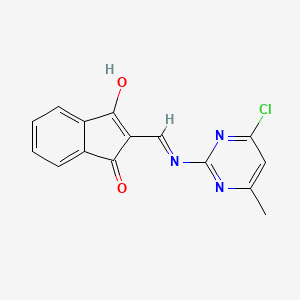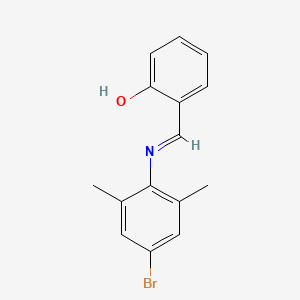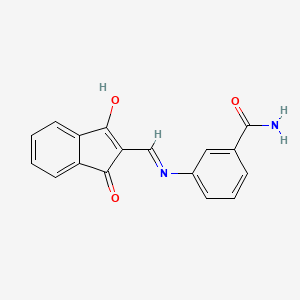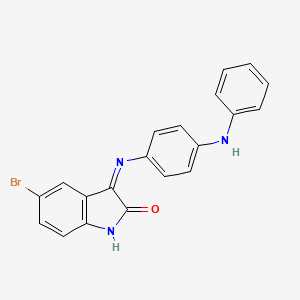
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one (hereafter referred to as 3-PBI) is an indole-based compound that has been studied extensively in the past few decades due to its wide range of potential applications in medicine and scientific research. 3-PBI is an important intermediate in the synthesis of various drugs, such as the anti-cancer drug imatinib and the anti-inflammatory drug naproxen. It has also been found to be useful in the synthesis of a variety of other compounds, such as dyes, pesticides, and fragrances. In addition, 3-PBI has been studied for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders.
Aplicaciones Científicas De Investigación
3-PBI has a wide range of potential applications in scientific research. It has been studied for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders. In addition, 3-PBI has been found to be useful in the synthesis of a variety of other compounds, such as dyes, pesticides, and fragrances. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 3-PBI is not yet fully understood. However, it is believed that 3-PBI interacts with various neurotransmitter receptors, such as serotonin and dopamine receptors, in order to modulate their activity. This interaction is thought to be responsible for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders.
Biochemical and Physiological Effects
3-PBI has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases. In addition, 3-PBI has been found to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-PBI in laboratory experiments is its availability and low cost. However, there are some limitations to its use, such as its potential toxicity and the fact that it is a relatively new compound, which means that its effects are not yet fully understood.
Direcciones Futuras
The potential applications of 3-PBI are still largely unexplored. Future research should focus on exploring its potential to act as a neurotransmitter receptor agonist and its potential to act as an antioxidant and anti-inflammatory agent. In addition, further research should focus on understanding the exact mechanism of action of 3-PBI and its potential toxicity. Finally, further research should focus on exploring its potential to be used in the synthesis of various compounds, such as dyes, pesticides, and fragrances.
Métodos De Síntesis
3-PBI is synthesized through a multi-step process that involves the condensation of 4-aminophenol and bromobenzene in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with an aqueous solution of sodium nitrite and hydrochloric acid, forming an intermediate compound. This intermediate compound is then treated with an aqueous solution of sodium hydroxide, resulting in the formation of 3-PBI.
Propiedades
IUPAC Name |
3-(4-anilinophenyl)imino-5-bromo-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-13-6-11-18-17(12-13)19(20(25)24-18)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZNMIRTZMAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


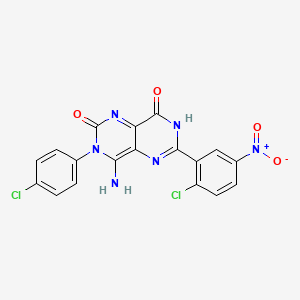
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)

